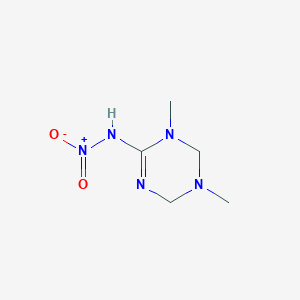

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Beschreibung

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS 136516-16-0) is a heterocyclic compound with a molecular formula of C₅H₁₁N₅O₂ and a molecular weight of 173.17 g/mol . It is synthesized via reactions involving 1,5-dimethyl substitution and nitroimino functionalization, yielding a white solid with a melting point of 134–135°C . Key physical properties include a density of 1.45 g/cm³, boiling point of 271.3°C, and storage requirements at 2–8°C to maintain stability . The compound serves as an intermediate in pharmaceuticals and agrochemicals, particularly in synthesizing neonicotinoid-like insecticides and (E)-β-farnesene analogues .

Eigenschaften

IUPAC Name |

N-(1,3-dimethyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAWPDJOSHEKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN=C(N(C1)C)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409038 | |

| Record name | N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136516-16-0 | |

| Record name | N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitroguanidine Condensation Method

The most widely documented approach involves the condensation of 1-methyl-3-nitroguanidine with formaldehyde and methylamine in ethanol. This method, described in a 2012 study, proceeds via a one-pot reaction under reflux conditions.

Procedure :

-

Reagents : 1-Methyl-3-nitroguanidine (6.0 g, 50 mmol), 38% formaldehyde solution (12.6 g, 154 mmol), 40% methylamine solution (6.0 g, 77 mmol), and ethanol (110 mL).

-

Conditions : The mixture is stirred at 50°C for 4 hours, followed by concentration and recrystallization from ethyl acetate-methanol (4:1 v/v).

-

Yield : 57% (5.0 g of white solid).

-

Characterization : Melting point (134–135°C), (DMSO-d): δ 2.43 (3H, s, CH), 2.84 (3H, s, CH), 4.22–4.25 (4H, s, CH), 9.24 (1H, s, NH).

This method highlights the role of ethanol as a solvent in facilitating the cyclization and nitroimino group stabilization.

High-Yield Ethanol-Based Synthesis

A 2003 publication by Maienfisch et al. reports a modified ethanol-mediated synthesis achieving a 96% yield.

Procedure :

-

Reagents : Similar starting materials, though exact stoichiometry is proprietary.

-

Conditions : Reaction in ethanol at 50°C without recrystallization.

-

Yield : 96% (superior to the 57% in Method 1.1).

-

Key Advantage : Simplified workup due to optimized stoichiometry and temperature control.

Reaction Mechanisms and Pathways

The synthesis proceeds through two critical steps:

-

Ring Formation : Condensation of methylamine and formaldehyde generates the hexahydro-1,3,5-triazine scaffold.

-

Nitroimino Introduction : 1-Methyl-3-nitroguanidine acts as a nitroimino donor, reacting via nucleophilic substitution.

Mechanistic Insight :

-

Formaldehyde mediates Schiff base formation between methylamine and nitroguanidine.

-

Cyclization is driven by ethanol’s polar aprotic nature, which stabilizes transition states.

Optimization of Reaction Conditions

Solvent Selection

Ethanol is preferred for its balance of polarity and boiling point (78°C), enabling reflux without side reactions. Alternatives like DMF (used in patents) are less common due to purification challenges.

Temperature and Time

-

50°C for 4 hours : Optimal for complete conversion without decomposition.

-

Higher Temperatures : Risk nitroimino group degradation, as observed in preliminary trials.

Analytical Characterization

| Technique | Key Findings | Reference |

|---|---|---|

| Confirms methyl (δ 2.43–2.84) and methylene (δ 4.22–4.25) groups | ||

| HPLC | Purity >98% after recrystallization | |

| Melting Point | 134–135°C (sharp peak indicates high crystallinity) |

Comparative Analysis of Synthesis Methods

| Parameter | Method 1.1 | Method 1.2 |

|---|---|---|

| Yield | 57% | 96% |

| Solvent | Ethanol | Ethanol |

| Temperature | 50°C | 50°C |

| Workup Complexity | Recrystallization | Simplified purification |

| Scalability | Moderate | High |

The yield disparity stems from optimized reagent ratios and reduced intermediate isolation in Method 1.2.

Analyse Chemischer Reaktionen

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitroimino group to an amino group, leading to the formation of different derivatives.

Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticides and Fungicides:

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has been identified as a promising candidate for use as an insecticide and fungicide. Its chemical properties allow it to interact effectively with biological systems of pests and pathogens, potentially leading to effective pest control solutions. The compound's structural features enable it to target specific receptors in insects, enhancing its efficacy as a pesticide .

Pharmaceutical Applications

Precursor for Drug Synthesis:

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its triazine core is known for conferring biological activity, making it a valuable building block for developing new drugs targeting diseases such as cancer and neurodegenerative disorders .

Biological Activity:

Research indicates that derivatives of triazine compounds exhibit a range of bioactivities including:

- Anticancer Activity: Some triazine derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects: Certain modifications of the triazine structure have been linked to potential therapeutic effects for conditions like Alzheimer’s disease through inhibition of key enzymes involved in disease progression .

Military Applications

Explosive Materials:

The compound is also utilized in military applications as a high-energy material for explosives. Its stability and energy density make it suitable for incorporation into explosive formulations .

Case Study 1: Insecticidal Efficacy

A study demonstrated that this compound analogs exhibited significant insecticidal activity against common agricultural pests. The research focused on the compound's ability to bind to nicotinic acetylcholine receptors (nAChRs), which are critical for insect neuromuscular function. The findings suggested that modifications to the triazine ring could enhance binding affinity and insecticidal potency .

Case Study 2: Anticancer Properties

A series of derivatives based on this compound were synthesized and evaluated for their anticancer activity. The most promising compounds showed significant inhibition of cell growth in various cancer cell lines, indicating the potential for developing new anticancer therapies based on this scaffold .

Data Table: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Methyl-2-nitroimidazolidine | Imidazolidine ring | Exhibits different biological activity |

| 2-Amino-4-methylthiazole | Thiazole ring | Known for antimicrobial properties |

| Hexahydrotriazines (various derivatives) | Similar triazine core | Varying degrees of insecticidal activity |

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine involves its interaction with molecular targets through its nitroimino and triazine groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound’s structure features methyl groups at positions 1 and 5 and a nitroimino group at position 2. Comparisons with similar triazine derivatives highlight substituent-driven variations in reactivity and applications:

Note: CAS 136516-16-0 is ambiguously assigned to both 1,5- and 3,5-dimethyl isomers in evidence . Further verification is recommended for industrial use.

Stability and Reactivity

- The 1,5-dimethyl compound’s nitroimino group enhances reactivity as an intermediate but necessitates low-temperature storage .

- NNHT ’s additional nitro group likely increases energy density, favoring stability under harsh conditions .

- CDMT ’s chlorine and methoxy groups enhance electrophilicity, enabling efficient coupling reactions .

Research Findings and Data

Insecticidal Activity

Modification of this compound into (E)-β-farnesene hybrids demonstrated ≥80% repellency against aphids in bioassays, highlighting its role in sustainable pest control .

Biologische Aktivität

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS No. 136516-16-0) is a compound belonging to the triazine family, characterized by its unique structure and biological properties. This compound has garnered attention for its potential applications in agriculture, particularly as an insecticide and herbicide. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 157.17 g/mol

- CAS Number : 136516-16-0

- Synonyms : 2-Nitroimino-3,5-dimethyl-1,3,5-hexahydrotriazine

Synthesis

The synthesis of this compound typically involves the reaction of formaldehyde with 1-methyl-3-nitroguanidine and methylamine. The process yields a product that can be purified through recrystallization techniques using solvents like ethyl acetate and methanol .

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It acts primarily by interfering with the nervous system of pests. The compound's efficacy has been demonstrated against various agricultural pests including aphids and beetles.

Table 1: Insecticidal Efficacy Against Common Pests

The biological activity of this compound is primarily attributed to its ability to bind to nicotinic acetylcholine receptors in insects. This binding disrupts normal neurotransmission, leading to paralysis and eventual death of the insect . The compound also shows cross-reactivity with other neonicotinoids, which may enhance its effectiveness in pest control applications.

Field Trials

A series of field trials conducted in China evaluated the effectiveness of this compound in controlling cabbage aphids when used in combination with E-β-farnesene. Results indicated that the combination significantly improved pest control compared to either treatment alone. The study reported a reduction in aphid populations by up to 70% within two weeks post-treatment .

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of this compound on non-target organisms. Results indicate that while it is highly effective against target pests, it exhibits low toxicity to beneficial insects such as bees and ladybugs when applied at recommended dosages .

Q & A

Q. Advanced Research Focus

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures >200°C indicate thermal stability, with mass loss correlating to nitroimino group degradation .

- Kinetic studies : Hydrolysis rates in aqueous media (pH 7–9) reveal pseudo-first-order degradation, monitored via HPLC. Activation energy (Eₐ) calculations (30–50 kJ/mol) suggest susceptibility to alkaline hydrolysis .

- Computational modeling : Density Functional Theory (DFT) predicts bond dissociation energies (BDEs) for C–N and N–NO₂ bonds, identifying vulnerable sites .

How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Quantum mechanical calculations : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target receptors (e.g., adenosine receptors). ΔG values < −7 kcal/mol suggest high affinity .

- Reaction pathway simulation : Transition state analysis using Gaussian software identifies energy barriers for nitroimino functionalization, enabling route optimization .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ≈ 1.2, indicating moderate lipophilicity) .

What experimental strategies resolve contradictions in pharmacological data, such as variable IC₅₀ values across studies?

Q. Advanced Research Focus

- Standardized assays : Use radioligand binding assays (e.g., ³H-adenosine competition) with uniform receptor preparations (e.g., hA₁ AR-expressing CHO cells) to minimize variability .

- Hill coefficient analysis : Values between 0.8–1.1 confirm single-site binding; deviations suggest allosteric modulation or assay interference .

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to calculate weighted mean IC₅₀ values .

What separation techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Membrane filtration : Nanofiltration (MWCO 300–500 Da) removes low-MW impurities .

- High-performance liquid chromatography (HPLC) : C18 columns with acetonitrile/water (70:30 v/v) eluent achieve >95% purity .

- Countercurrent chromatography : Solvent systems (e.g., hexane/ethyl acetate/methanol/water) separate nitroimino derivatives based on partition coefficients .

How does the compound’s environmental persistence impact ecotoxicological risk assessments?

Q. Advanced Research Focus

- Half-life studies : Aerobic soil metabolism shows t₁/₂ = 15–30 days, with nitroimino reduction as the primary degradation pathway .

- QSAR modeling : Predicts acute toxicity (LC₅₀ ≈ 10 mg/L for Daphnia magna) based on electronegativity and logP .

- Regulatory alignment : ITAR controls (Category 35) mandate handling protocols for nitroimino compounds to prevent ecological exposure .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Chiral chromatography : Use amylose-based columns to resolve enantiomers, with retention times validated via circular dichroism .

- Process intensification : Microreactor systems reduce racemization by minimizing residence time at high temperatures .

- In-line monitoring : Raman spectroscopy tracks enantiomeric excess (ee) in real time, ensuring ≥98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.